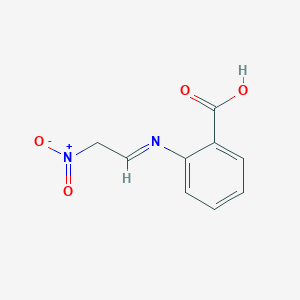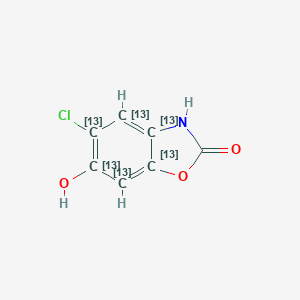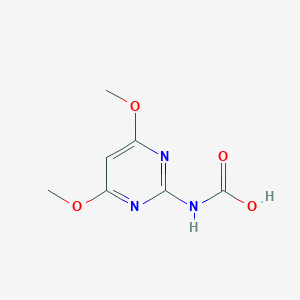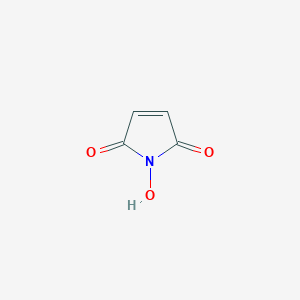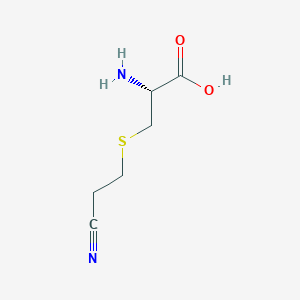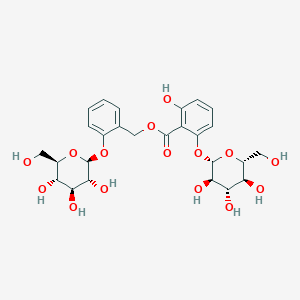
Henryoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Henry reaction is a significant carbon–carbon bond-forming reaction in organic chemistry, involving the coupling of a nitroalkane with an aldehyde or ketone in the presence of a base to produce β-nitro alcohols. This reaction is utilized in synthesizing various important compounds and intermediates in organic synthesis, including pharmaceuticals and natural products.
Synthesis Analysis
In recent developments, catalytic asymmetric versions of the Henry reaction have been explored, providing a new dimension to this classical reaction by allowing control over the stereochemistry of the newly generated carbon centers. Various catalysts, including metal complexes and organocatalysts, have been developed to achieve high catalytic activities and selectivities (Boruwa et al., 2006).
Molecular Structure Analysis
The Henry reaction's molecular structure analysis involves understanding the interaction between substrates and catalysts at the molecular level. Chiral ligands and metal complexes have been designed to improve enantioselectivity and diastereoselectivity in the reaction, demonstrating the importance of molecular structure in controlling reaction outcomes (Jin et al., 2011).
Chemical Reactions and Properties
The versatility of the Henry reaction is evident in its application to synthesize a wide range of compounds. It has been used in asymmetric syntheses, demonstrating the reaction's adaptability to producing enantiomerically enriched products. The reaction conditions, such as the choice of catalyst, solvent, and temperature, play critical roles in determining the reaction's selectivity and efficiency (Trost et al., 2002).
Scientific Research Applications
Inhibitors Discovery : Henryoside is utilized in discovering novel human inosine monophosphate dehydrogenase (hIMPDH) inhibitors. These inhibitors can be applied in immunosuppressive, anticancer, antiviral, and antiparasitic therapeutic strategies (Li et al., 2015).
Regulatory Decision Making : It aids in interpreting data from nonstandard studies, particularly in regulatory decision-making processes (Kent et al., 1996).
Nanotechnology in Hazardous Waste Sites : Henryoside plays a role in organizing web-based seminars on nanotechnology applications for Superfund, which supports the characterization and remediation of hazardous waste sites (Henry & Shaughnessy, 2007).
Natural Products Research : Dr. T. A. Henry contributed significantly to the research of natural products, including cyanogenetic glucosides and alkaloidal drugs, applying chemistry to advance medicine (Nature, 1940).
Antimicrobial Drug Development : A component of Acanthopanax henryi, ETSK, significantly suppresses methicillin-resistant Staphylococcus aureus (MRSA) infections and has potential as an anti-MRSA natural drug (Li et al., 2020).
Environmental Science : The Henry's law constant is used to assess the fate of organosilicone compounds in wastewater systems (David et al., 2000).
Biochemistry : Henryoside contributes to the lives of eukaryote cells (Michell, 2022), and is involved in the transformation of D-glucose into specific inositol derivatives through the Henry cyclization method (Soengas et al., 2003).
Phytochemistry : It is a salicin derivative bis-glucoside isolated from Viburnum veitchii (Tomassini et al., 2013), and a glycoside found in the leaves of Viburnum plicatum (Machida et al., 2010).
Safety and Hazards
According to the safety data sheet of Henryoside, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .
Mechanism of Action
Target of Action
Henryoside is a natural product isolated and purified from the herbs of Alangium chinense The primary targets of Henryoside are not explicitly mentioned in the available literature
Mode of Action
Henryoside exhibits spasmolytic and uterotonic properties . More detailed studies are required to elucidate the precise mode of action of Henryoside.
Biochemical Pathways
Given its spasmolytic and uterotonic properties
Result of Action
Henryoside exhibits spasmolytic and uterotonic properties . This suggests that it may help to relax muscle spasms and stimulate uterine contractions.
properties
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRYVYZZQIPGU-NXEOTYAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Henryoside | |
Q & A
Q1: What is the chemical structure of Henryoside and where is it found in nature?
A1: Henryoside is a salicin derivative bis-glucoside, formally known as 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoic acid [2-(β-D-glucopyranosyloxy)phenyl]methyl ester. [, ] It has been isolated from the leaves and stems of Viburnum cylindricum [], as well as the aerial parts of Viburnum veitchii. []
Q2: Have any new derivatives of Henryoside been discovered recently?
A2: Yes, recent research has led to the discovery of several new Henryoside derivatives. These include:
- 2′-O-acetylhenryoside, 2′,3′-di-O-acetylhenryoside, 2′,6′-di-O-acetylhenryoside, 2′,3′,6′-tri-O-acetylhenryoside, and 2′,3′,4′,6′-tetra-O-acetylhenryoside isolated from Viburnum cylindricum. []
- 2′β-acetyl-3′β-(3-methylbutyryl)-henryoside and 2′β,6′β-diacetyl-3′β-(3-methylbutyryl)-henryoside isolated from Viburnum veitchii. []
- 3′-O-[(2S)-2-methylbutanoyl]henryoside, isolated from Viburnum plicatum var. tomentosum. []
Q3: What methods were used to determine the structure of these novel Henryoside derivatives?
A3: The structures of these new compounds were elucidated using a combination of chemical and spectroscopic techniques. [, , ] This likely included methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)
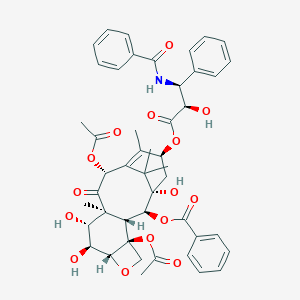
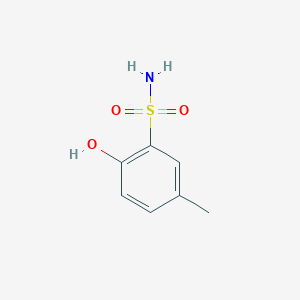
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)
